molecular formula C9H16O B019588 2-methyloct-2-en-4-one CAS No. 19860-71-0

2-methyloct-2-en-4-one

Cat. No.: B019588
CAS No.: 19860-71-0
M. Wt: 140.22 g/mol
InChI Key: XKTQVJODAZKGGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Octen-4-one, 2-methyl-: is an organic compound with the molecular formula C9H16O . It is a member of the enone family, characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound is known for its distinct odor and is used in various applications, including the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Octen-4-one, 2-methyl- can be achieved through several methods. One common approach involves the aldol condensation of 2-methyl-1-pentanal with acetone, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of 2-Octen-4-one, 2-methyl- may involve the use of continuous flow reactors to optimize yield and efficiency. The process often includes purification steps such as distillation or recrystallization to achieve high purity levels suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Octen-4-one, 2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Octen-4-one, 2-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Octen-4-one, 2-methyl- involves its interaction with specific molecular targets. The compound’s enone structure allows it to act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function. The exact pathways and targets depend on the specific context of its use, such as antimicrobial activity or flavor enhancement .

Comparison with Similar Compounds

Uniqueness: 2-Octen-4-one, 2-methyl- is unique due to its specific enone structure with a methyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or odor characteristics are desired .

Properties

CAS No.

19860-71-0

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-methyloct-2-en-4-one

InChI

InChI=1S/C9H16O/c1-4-5-6-9(10)7-8(2)3/h7H,4-6H2,1-3H3

InChI Key

XKTQVJODAZKGGU-UHFFFAOYSA-N

SMILES

CCCCC(=O)C=C(C)C

Canonical SMILES

CCCCC(=O)C=C(C)C

19860-71-0

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a magnetically stirred and ice-cooled solution of N-methoxy-N-methyl-acrylamide (20 gram, 132.7 mmol) in anhydrous tetrahydrofuran (200 ml) in a nitrogen atmosphere was slowly added n-butylmagnesium chloride (132.7 ml, 2 M solution in diethyl ether, 265 mmol) and the resulting mixture was stirred for 30 minutes. The resulting mixture was allowed to attain room temperature and stirred for 40 hours. An aqueous ammonium chloride solution (15 gram dissolved in 100 ml water) was slowly added, followed by addition of ethyl acetate (100 ml). The organic layer was separated, washed with brine, dried over MgSO4, filtered and concentrated in vacuo to give crude 2-methyl-oct-2-en-4-one. Sepacore (80×150 mm column) separation (eluant: petroleum ether (40-60)/diethyl ether=95/5 (v/v)) gave 2-methyl-oct-2-en-4-one (Intermediate IIIb-1) as a colorless oil (9.30 gram, 47% yield). 1H-NMR (400 MHz, CDCl3) δ 0.91 (t, J=7.2 Hz, 3H), 1.27-1.38 (M, 2H), 1.52-1.62 (m, 2H), 1.89 (s, 3H), 2.14 (s, 3H), 2.39 (t, J=7.4 Hz, 2H), 6.08 (br s, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
132.7 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

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